An In-depth Technical Guide to Butachlor ESA Sodium Salt for Researchers and Drug Development Professionals
An In-depth Technical Guide to Butachlor ESA Sodium Salt for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of Butachlor ESA sodium salt, a significant metabolite of the widely used chloroacetanilide herbicide, Butachlor. Intended for an audience of researchers, scientists, and professionals in drug development, this document delves into the formation, physicochemical characteristics, analytical methodologies for detection, and toxicological significance of this compound. The information presented herein is synthesized from authoritative sources to ensure scientific integrity and provide actionable insights for laboratory and research applications.
Introduction: The Genesis of a Key Metabolite
Butachlor, a pre-emergent herbicide, has seen extensive use in agriculture, particularly in rice cultivation, for the control of annual grasses and some broad-leaved weeds.[1] Its application, however, leads to the formation of various metabolites in the environment and within biological systems. Among these, Butachlor ethanesulfonic acid (ESA) is a major transformation product.[2][3] The sodium salt form, Butachlor ESA sodium salt, is of particular interest due to its increased water solubility, which influences its environmental mobility and analytical detection.
The formation of Butachlor ESA is a critical detoxification pathway observed in both plants and animals, as well as in microbial communities within the soil.[2][4] This biotransformation is primarily mediated by glutathione S-transferases (GSTs), a superfamily of enzymes that catalyze the conjugation of glutathione to electrophilic compounds.[4][5] This initial conjugation step is a key mechanism for increasing the water solubility of xenobiotics, thereby facilitating their further metabolism and excretion.
Formation Pathway of Butachlor ESA
The biotransformation of Butachlor to its ESA metabolite is a multi-step process initiated by the enzymatic activity of Glutathione S-transferases (GSTs). The chloroacetyl group of the Butachlor molecule is the primary site for this conjugation.
Caption: Biotransformation pathway of Butachlor to Butachlor ESA.
Physicochemical Properties
Understanding the physicochemical properties of Butachlor ESA sodium salt is fundamental to developing appropriate analytical methods and comprehending its environmental fate.
| Property | Value | Source |
| Chemical Name | sodium 2-[N-(butoxymethyl)-2,6-diethylanilino]-2-oxoethanesulfonate | PubChem |
| CAS Number | 1173022-75-7 | PubChem |
| Molecular Formula | C₁₇H₂₆NNaO₅S | PubChem |
| Molecular Weight | 379.45 g/mol | PubChem |
| Appearance | Off-White Solid | Sriramchem |
| Melting Point | 181-184°C | Sriramchem |
| Solubility | Soluble in Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly). As a sodium salt, it is expected to have high water solubility. | Sriramchem, Inferred |
Analytical Methodology: A Validated Approach
The detection and quantification of Butachlor ESA sodium salt in environmental and biological matrices necessitate a highly sensitive and specific analytical approach. The established methods for other chloroacetanilide herbicide metabolites, such as those for acetochlor and metolachlor, provide a robust framework. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis, offering excellent selectivity and low detection limits.[6][7][8]
Experimental Protocol: Quantification of Butachlor ESA Sodium Salt in Water Samples
This protocol is adapted from established U.S. Environmental Protection Agency (EPA) methodologies for analogous chloroacetanilide herbicide metabolites.[7][9][10]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Rationale: SPE is employed to concentrate the analyte from a large volume of water and to remove interfering matrix components. A graphitized carbon-based sorbent is often effective for trapping polar metabolites like ESA.[10]
-
Procedure:
-
Condition a graphitized carbon SPE cartridge (e.g., 500 mg) by passing 10 mL of methanol followed by 10 mL of deionized water.
-
Load 250 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
After loading, wash the cartridge with 10 mL of deionized water to remove any remaining interfering substances.
-
Elute the retained analytes with 10 mL of a methanol solution containing 10 mM ammonium acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
2. Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Rationale: Reversed-phase liquid chromatography is used to separate Butachlor ESA from other components in the extract. Tandem mass spectrometry provides highly selective and sensitive detection through Multiple Reaction Monitoring (MRM).
-
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size) is suitable.
-
Mobile Phase A: 5 mM aqueous ammonium acetate.
-
Mobile Phase B: Methanol.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.45 mL/min.
-
Injection Volume: 50 µL.
-
Column Temperature: 60°C.[7]
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is optimal for detecting the deprotonated molecule of Butachlor ESA.
-
MRM Transitions: Specific precursor-to-product ion transitions for Butachlor ESA must be determined by infusing a standard solution. This provides the basis for quantification and confirmation.
-
Internal Standard: The use of an isotopically labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.
-
Caption: Workflow for the analysis of Butachlor ESA in water.
Toxicological Profile: A Comparative Perspective
The toxicological profile of Butachlor ESA sodium salt is not as extensively characterized as that of its parent compound, Butachlor. However, valuable insights can be drawn from studies on analogous ESA metabolites of other chloroacetanilide herbicides and by comparing the known toxicity of Butachlor.
Butachlor itself is classified as moderately toxic and is a suspected carcinogen.[11][12] Mechanistic studies have indicated that high doses of Butachlor can lead to the formation of stomach tumors in rats through a non-genotoxic, threshold-based mechanism.[11]
Conversely, studies on the ethane sulfonate (ESA) metabolite of alachlor, another chloroacetanilide herbicide, have shown that the ESA metabolite has substantially lower subchronic and developmental toxicity compared to the parent compound.[13] These findings suggest that the formation of the ESA metabolite is a detoxification pathway, leading to a less toxic substance.[13] It is reasonable to hypothesize that a similar relationship exists between Butachlor and Butachlor ESA, where the latter is of lower toxicological concern. However, direct toxicological studies on Butachlor ESA are necessary to confirm this.
Environmental Fate and Significance
The formation of Butachlor ESA has significant implications for the environmental fate of Butachlor. As a more water-soluble and mobile compound than its parent, Butachlor ESA has a higher potential to leach into groundwater and be transported in surface water.[2] Indeed, studies on other chloroacetanilide herbicides have shown that their ESA and oxanilic acid (OA) metabolites are frequently detected in groundwater and surface water, often at higher concentrations and frequencies than the parent herbicides.[14]
The persistence of Butachlor ESA in the environment is also a key consideration. While the formation of ESA is a detoxification step, its ultimate degradation pathway and potential for long-term environmental accumulation require further investigation.
Conclusion and Future Directions
Butachlor ESA sodium salt is a critical analyte for monitoring the environmental impact and biological fate of the herbicide Butachlor. Its formation via glutathione S-transferase-mediated conjugation represents a major detoxification pathway. The analytical methodology for its detection is well-established, with LC-MS/MS providing the necessary sensitivity and selectivity for quantification in complex matrices.
While the toxicological data for Butachlor ESA itself is limited, evidence from analogous compounds suggests it is of lower concern than the parent herbicide. Future research should focus on:
-
Definitive Toxicological Studies: To directly assess the acute and chronic toxicity of Butachlor ESA sodium salt.
-
Comprehensive Environmental Monitoring: To understand the prevalence and long-term fate of Butachlor ESA in various environmental compartments.
-
Elucidation of Complete Degradation Pathways: To determine the ultimate environmental fate of this major metabolite.
This in-depth guide provides a solid foundation for researchers and scientists to understand and investigate Butachlor ESA sodium salt, contributing to a more complete picture of the environmental and biological impact of chloroacetanilide herbicides.
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